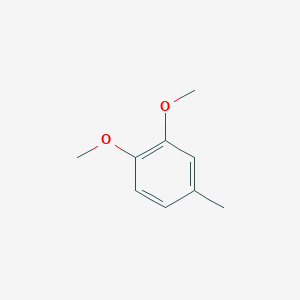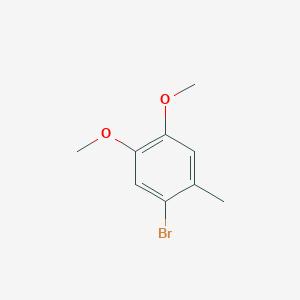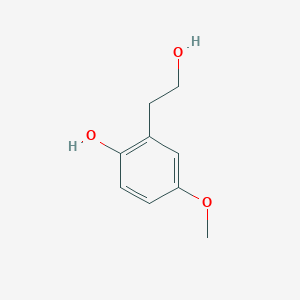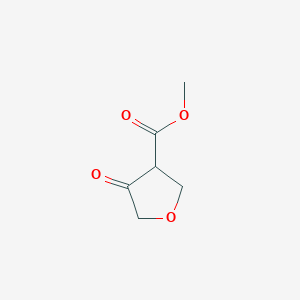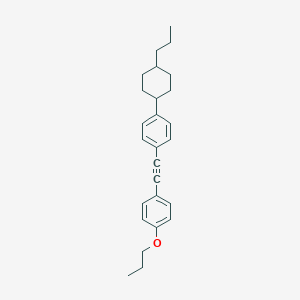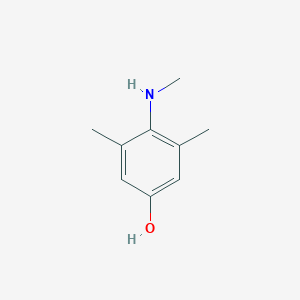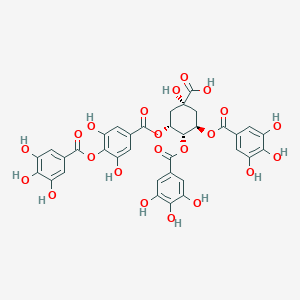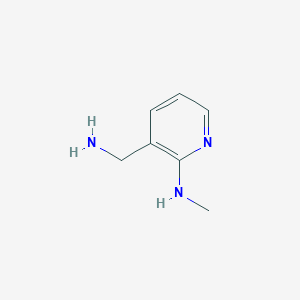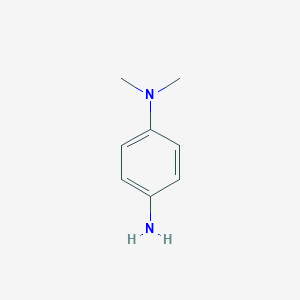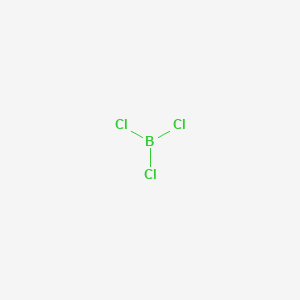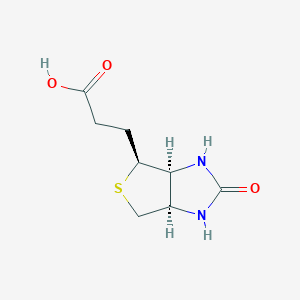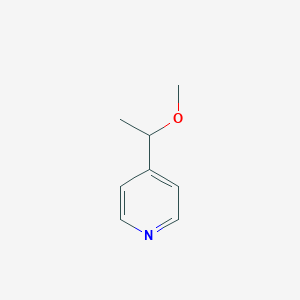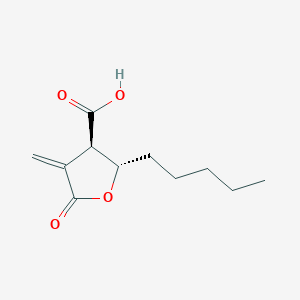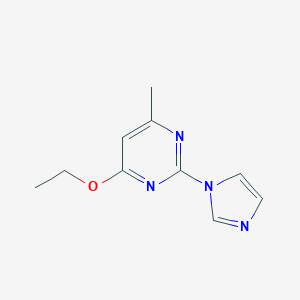
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine, also known as EI-6, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis method has been optimized to facilitate further research.
作用機序
The mechanism of action of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of viral and bacterial enzymes involved in replication and transcription. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to modulate various signaling pathways involved in neuroprotection and cognitive function.
生化学的および生理学的効果
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit viral and bacterial replication and reduce infection severity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to improve cognitive function and protect against neuronal damage.
実験室実験の利点と制限
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its limited availability and high cost. Additionally, more research is needed to fully understand the potential side effects and long-term effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
将来の方向性
There are several future directions for research involving 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine. In cancer research, further studies are needed to determine the optimal dosage and administration of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine for maximum efficacy. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be further studied for its potential as a broad-spectrum antiviral and antibacterial agent. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
In conclusion, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is a pyrimidine derivative that has shown promising results in various scientific research studies. Its synthesis method has been optimized, and it has been studied for its potential therapeutic applications in cancer treatment, infectious diseases, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, but 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has the potential to be a valuable tool in scientific research.
科学的研究の応用
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been studied for its potential therapeutic applications in various fields, including cancer treatment, infectious diseases, and neurological disorders. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has demonstrated antiviral and antibacterial activity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has shown potential as a neuroprotective agent and has been studied for its ability to improve cognitive function.
特性
CAS番号 |
114834-00-3 |
|---|---|
製品名 |
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine |
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC名 |
4-ethoxy-2-imidazol-1-yl-6-methylpyrimidine |
InChI |
InChI=1S/C10H12N4O/c1-3-15-9-6-8(2)12-10(13-9)14-5-4-11-7-14/h4-7H,3H2,1-2H3 |
InChIキー |
GYWARUMEOXBMQX-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CN=C2 |
正規SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CN=C2 |
同義語 |
Pyrimidine, 4-ethoxy-2-(1H-imidazol-1-yl)-6-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

